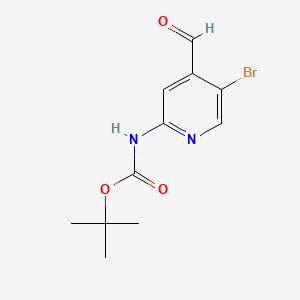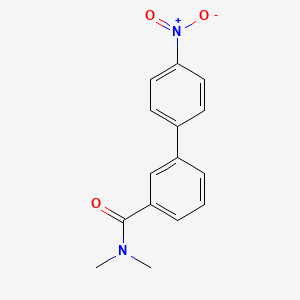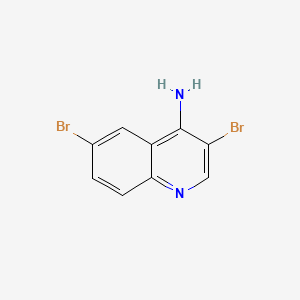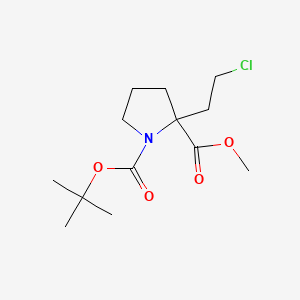
2-(Boc-amino)-5-bromoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Boc-amino)-5-bromoisonicotinaldehyde” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines, such as “2-(Boc-amino)-5-bromoisonicotinaldehyde”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The 3D structure of Boc-compounds has been determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It is generally the first option when there is a need to protect an amino function in a synthetic project, because of the attractive properties of the resulting Boc-derivative .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The use of tert-butoxycarbonyl (Boc) protection strategy is crucial in synthetic chemistry, especially in peptide synthesis and the preparation of various pharmaceuticals. Boc-protected amino acids and derivatives are instrumental in the stepwise construction of peptides, where the protection group prevents unwanted reactions at the amine functionality. Research has demonstrated the effectiveness of Boc protection in the synthesis of complex amino acids and peptides, highlighting the utility of 2-(Boc-amino)-5-bromoisonicotinaldehyde in such contexts (Suvratha Krishnamurthy et al., 2015; J. Nowick et al., 2000).
Catalysis and Chemical Reactions
Boc-protected compounds are key intermediates in catalysis and various chemical reactions. The chemoselective N-Boc protection of amines, facilitated by Bronsted acidic ionic liquids, showcases the importance of compounds like 2-(Boc-amino)-5-bromoisonicotinaldehyde in achieving high yields and selectivity for protected amines (S. Sunitha et al., 2008).
Material Science and Engineering
In the field of materials science, Boc-protected amino acids and derivatives serve as building blocks for the design and synthesis of novel materials with specific properties. For instance, the development of orthogonally protected diaminoterephthalate scaffolds demonstrates the compound's relevance in creating materials with unique chromophoric and fluorescence properties, which could be exploited in various scientific and industrial applications (Leon Buschbeck et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-(-)-2-(BOC-amino)-1,4-butanediol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Zukünftige Richtungen
A recent study describes an efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-4-formylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUYNROGVVDIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-5-bromoisonicotinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)



![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)
![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)






